molecular formula C14H16ClN B2692064 2-(Naphthalen-2-yl)pyrrolidine hydrochloride CAS No. 100710-36-9

2-(Naphthalen-2-yl)pyrrolidine hydrochloride

Cat. No.: B2692064
CAS No.: 100710-36-9
M. Wt: 233.74
InChI Key: PIHQPDGYUTULSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-2-yl)pyrrolidine hydrochloride is an organic compound with the molecular formula C14H16ClN. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a naphthalene group at the second position. This compound has gained attention in scientific research due to its diverse range of applications in various fields such as chemistry, biology, medicine, and industry .

Scientific Research Applications

2-(Naphthalen-2-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)pyrrolidine hydrochloride typically involves the reaction of naphthalene with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between naphthalene and pyrrolidine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its hydrochloride salt form. The use of advanced equipment and techniques ensures the efficient production of this compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, reduced forms of the compound, and substituted naphthalene products. These products have significant applications in different fields of research and industry .

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)pyrrolidine hydrochloride
  • 2-(Naphthalen-2-yl)pyrrolidine
  • 2-(Naphthalen-2-yl)pyrrolidine hydrobromide

Uniqueness

2-(Naphthalen-2-yl)pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

2-naphthalen-2-ylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14;/h1-2,4-5,7-8,10,14-15H,3,6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHQPDGYUTULSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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